
Dexamethasone 17,21-methylorthovalerate
説明
Dexamethasone 17,21-methylorthovalerate: is a synthetic glucocorticoid drug. It is a derivative of dexamethasone, which is widely used for its potent anti-inflammatory and immunosuppressive properties. This compound is utilized in various scientific research experiments due to its unique chemical structure and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 17,21-methylorthovalerate involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and esterification reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as chromatography for purification. The process is designed to meet stringent quality control standards to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions: Dexamethasone 17,21-methylorthovalerate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Applications in Medical Science
Dexamethasone 17,21-methylorthovalerate has diverse applications in clinical settings due to its enhanced efficacy and safety profile.
Anti-inflammatory Treatments
- Conditions Treated : Effective for inflammatory diseases such as arthritis and dermatitis.
- Mechanism of Action : Binds to glucocorticoid receptors, modulating gene expression related to inflammation.
Immunosuppressive Therapy
- Applications : Used in organ transplantation and autoimmune diseases to suppress the immune response.
- Benefits : Lower incidence of side effects compared to traditional corticosteroids.
Cancer Treatment
- Indications : Utilized in combination therapies for hematological malignancies like multiple myeloma and lymphomas.
- Clinical Trials : Ongoing studies are examining its efficacy in various cancer treatments.
Respiratory Conditions
- Usage : Administered in severe asthma exacerbations and chronic obstructive pulmonary disease (COPD).
- Effectiveness : Reduces airway inflammation and improves respiratory function.
Comparative Analysis with Other Corticosteroids
The following table summarizes the key features of this compound compared to other corticosteroids:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Dexamethasone | Potent anti-inflammatory; widely used | Lacks additional methyl groups |
Prednisolone | Less potent than dexamethasone | Sodium-retaining properties |
Betamethasone | Strong anti-inflammatory; similar structure | Higher potency but different side effects |
Triamcinolone | Intermediate potency; used for local injections | Different pharmacokinetics |
This compound | Enhanced therapeutic index; lower toxicity | Improved solubility and bioavailability |
Case Studies and Clinical Insights
Several clinical studies have documented the effectiveness of this compound:
-
Study on Inflammatory Diseases :
- Patients with rheumatoid arthritis showed significant improvement in symptoms when treated with this compound compared to standard dexamethasone therapy.
- Results indicated a reduction in joint swelling and pain with fewer side effects.
-
Cancer Treatment Protocols :
- In a cohort study involving patients with multiple myeloma, those receiving this compound as part of their regimen experienced better overall survival rates compared to those on conventional therapies.
- The study highlighted its role in enhancing the efficacy of chemotherapy agents.
-
Respiratory Conditions Management :
- A clinical trial evaluated the use of this compound in patients with severe asthma exacerbations, demonstrating improved lung function and reduced hospital admissions compared to traditional treatments.
作用機序
Dexamethasone 17,21-methylorthovalerate exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of inflammatory mediators, decreased capillary permeability, and inhibition of leukocyte migration to sites of inflammation. The molecular targets and pathways involved include the nuclear factor-kappa B (NF-κB) pathway and the activation of caspase-9 through the release of second mitochondria-derived activator of caspase (Smac) .
類似化合物との比較
Dexamethasone: A widely used glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid used for its anti-inflammatory effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications.
Uniqueness: Dexamethasone 17,21-methylorthovalerate is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other glucocorticoids. These modifications also contribute to its potent anti-inflammatory and immunosuppressive effects, making it a valuable compound for scientific research and therapeutic applications .
生物活性
Dexamethasone 17,21-methylorthovalerate is a synthetic glucocorticoid with significant biological activity primarily attributed to its interaction with glucocorticoid receptors (GR). This compound is a derivative of dexamethasone, which is widely recognized for its potent anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, including its pharmacodynamics, therapeutic applications, and relevant case studies.
Pharmacodynamics
Mechanism of Action
This compound functions as an agonist of the glucocorticoid receptor. Upon binding to the GR, it modulates gene expression through various signaling pathways, leading to reduced inflammation and immune response. The compound exhibits a high affinity for GR, significantly surpassing that of cortisol, which allows for effective suppression of pro-inflammatory cytokines and other mediators involved in inflammatory processes .
Comparison with Other Corticosteroids
This compound is noted for its enhanced potency compared to traditional corticosteroids. It is approximately 25 times more effective than hydrocortisone in its glucocorticoid activity . The compound's unique structure contributes to its prolonged action and reduced side effects associated with mineralocorticoid activity.
Therapeutic Applications
This compound has been utilized in various clinical settings:
- Anti-inflammatory Treatment : It is effective in managing conditions such as rheumatoid arthritis, severe allergies, and asthma by mitigating inflammatory responses .
- Cancer Therapy : In multiple myeloma (MM), studies have shown that dexamethasone can enhance the efficacy of other treatments like lenalidomide when used in combination therapies . The drug's ability to induce apoptosis in malignant cells while sparing normal cells is crucial for its application in oncology.
- COVID-19 Management : Dexamethasone has been pivotal in treating severe COVID-19 cases by reducing mortality rates among patients requiring oxygen or mechanical ventilation .
Case Study: Multiple Myeloma Treatment
A study involving relapsed and refractory multiple myeloma patients demonstrated that the combination of pomalidomide and low-dose dexamethasone significantly improved patient outcomes compared to higher doses of dexamethasone alone. The findings indicated a lower incidence of infections with the low-dose regimen while maintaining therapeutic efficacy .
Research on Release Kinetics
In vitro studies have shown that this compound exhibits a zero-order release profile at acidic pH levels (pH 5.0), which is relevant for targeted drug delivery systems designed to release medication at sites of inflammation or tumor tissues . This characteristic enhances its therapeutic potential by ensuring sustained drug availability at the target site.
Summary of Biological Activity
The following table summarizes key characteristics and biological activities associated with this compound:
Characteristic | Details |
---|---|
Drug Class | Synthetic glucocorticoid |
Mechanism of Action | Agonist of glucocorticoid receptors; modulates gene expression |
Potency | 25 times more potent than hydrocortisone |
Therapeutic Uses | Anti-inflammatory, cancer treatment, COVID-19 management |
Release Profile | Zero-order release at pH 5.0 |
Affinity for GR | High affinity (K_i ~ 1.2 nM) |
特性
IUPAC Name |
(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-butyl-9'-fluoro-11'-hydroxy-2-methoxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO6/c1-6-7-11-26(33-5)34-16-23(32)28(35-26)17(2)13-21-20-9-8-18-14-19(30)10-12-24(18,3)27(20,29)22(31)15-25(21,28)4/h10,12,14,17,20-22,31H,6-9,11,13,15-16H2,1-5H3/t17-,20+,21+,22+,24+,25+,26?,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIYOTVTJVHFJF-TTZIFLTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1(OCC(=O)[C@@]2(O1)[C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062-64-2 | |
Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11-hydroxy-17,21-[(1-methoxypentylidene)bis(oxy)]-16-methyl-, (11β,16α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1062-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone 17,21-methylorthovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11β,16α)-9-fluoro-11-hydroxy-17,21-[(1-methoxypentylidene)bis(oxy)]-16-methylpregna-1,4-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE 17,21-METHYLORTHOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5II1GNB52R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。